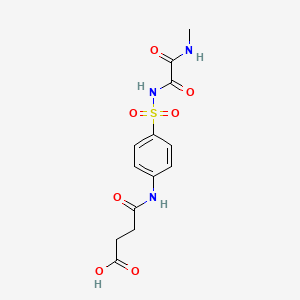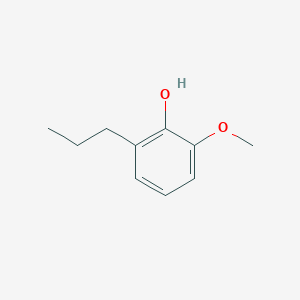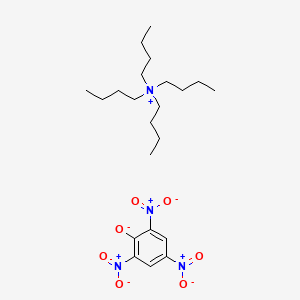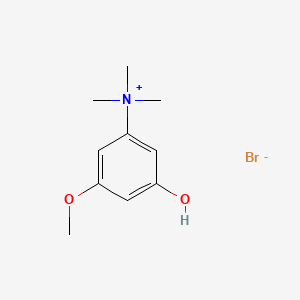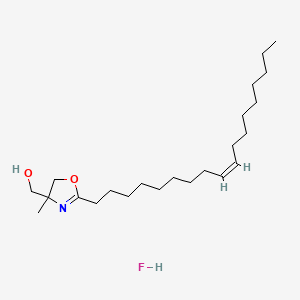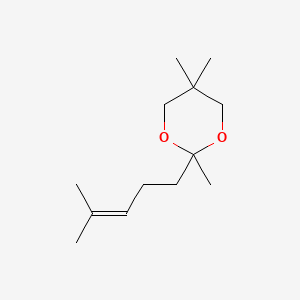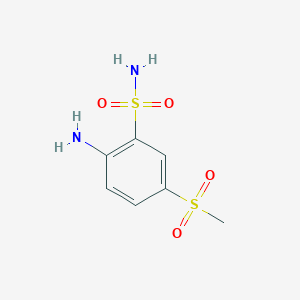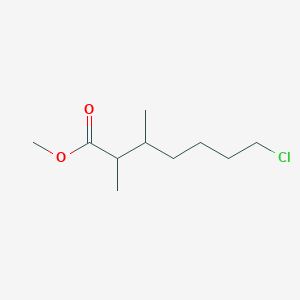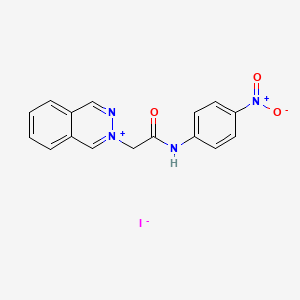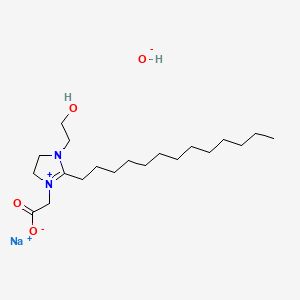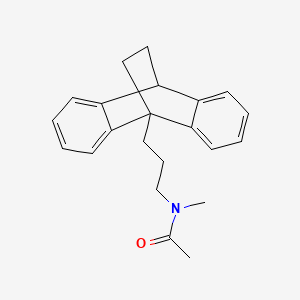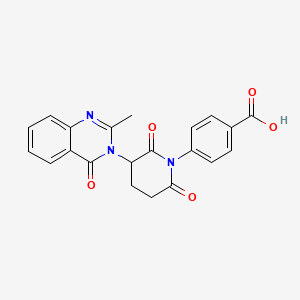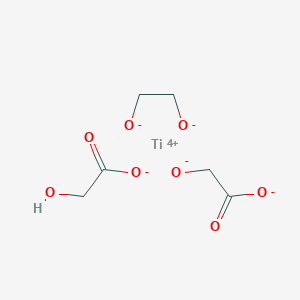
Titanium, bis((hydroxy-kappaO)acetato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(hydroxyacetato-o1,o2)[hydroxyacetato(2-)-o1,o2]titanium is a titanium complex formed by the coordination of hydroxyacetic acid with titanium ions. This compound is known for its stability and solubility in water and some organic solvents. It appears as a colorless crystalline solid or powder and is used in various industrial and scientific applications due to its excellent chelating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(hydroxyacetato-o1,o2)[hydroxyacetato(2-)-o1,o2]titanium typically involves the reaction of titanium salts with hydroxyacetic acid under controlled conditions. One common method is to react titanium tetrachloride with hydroxyacetic acid in an aqueous medium. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of bis-(hydroxyacetato-o1,o2)[hydroxyacetato(2-)-o1,o2]titanium involves large-scale reactions using titanium dioxide and hydroxyacetic acid. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis-(hydroxyacetato-o1,o2)[hydroxyacetato(2-)-o1,o2]titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state titanium complexes.
Reduction: It can be reduced to lower oxidation state titanium species using appropriate reducing agents.
Substitution: The hydroxyacetato ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or chelating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction can produce titanium(III) complexes. Substitution reactions result in the formation of new titanium complexes with different ligands .
Scientific Research Applications
Bis-(hydroxyacetato-o1,o2)[hydroxyacetato(2-)-o1,o2]titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a metal ion chelator.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.
Mechanism of Action
The mechanism by which bis-(hydroxyacetato-o1,o2)[hydroxyacetato(2-)-o1,o2]titanium exerts its effects involves the coordination of titanium ions with hydroxyacetic acid ligands. This coordination enhances the stability and solubility of the titanium complex. The compound can interact with various molecular targets, including enzymes and metal ions, through its chelating properties. These interactions can modulate the activity of enzymes and facilitate the removal of metal ions from biological systems .
Comparison with Similar Compounds
Similar Compounds
Titanium(IV) oxide: A common titanium compound used in pigments and sunscreens.
Titanium(III) chloride: Used in organic synthesis and as a reducing agent.
Titanium(IV) isopropoxide: Employed in the production of titanium dioxide and as a catalyst in organic reactions.
Uniqueness
Bis-(hydroxyacetato-o1,o2)[hydroxyacetato(2-)-o1,o2]titanium is unique due to its specific coordination with hydroxyacetic acid, which imparts excellent stability and solubility. This makes it particularly useful in applications requiring stable and soluble titanium complexes, such as in catalysis and material science .
Properties
CAS No. |
51069-00-2 |
|---|---|
Molecular Formula |
C6H9O8Ti- |
Molecular Weight |
257.00 g/mol |
IUPAC Name |
ethane-1,2-diolate;2-hydroxyacetate;2-oxidoacetate;titanium(4+) |
InChI |
InChI=1S/C2H4O3.C2H3O3.C2H4O2.Ti/c2*3-1-2(4)5;3-1-2-4;/h3H,1H2,(H,4,5);1H2,(H,4,5);1-2H2;/q;-1;-2;+4/p-2 |
InChI Key |
CDNURUFEHBQVFR-UHFFFAOYSA-L |
Canonical SMILES |
C(C[O-])[O-].C(C(=O)[O-])O.C(C(=O)[O-])[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



